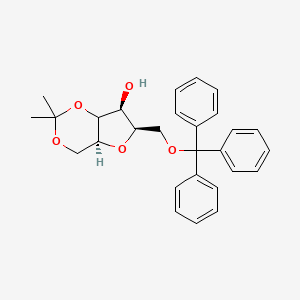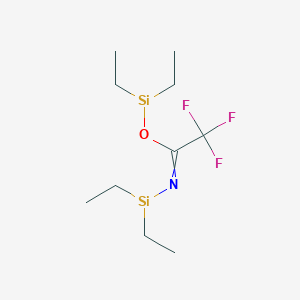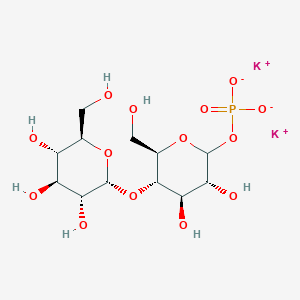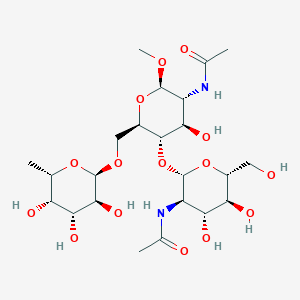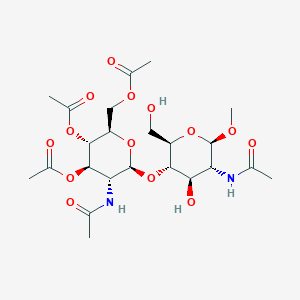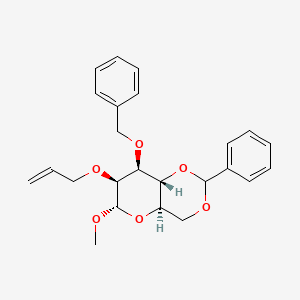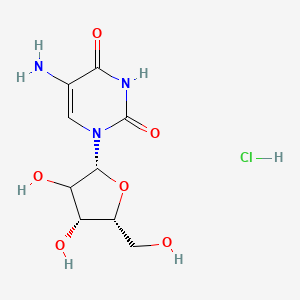
5-Amino Uridine Hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Amino Uridine Hydrochloride and its derivatives involves various chemical reactions, showcasing the versatility and complexity of nucleoside chemistry. For instance, the synthesis of uridine derivatives containing amino acid residues demonstrates a general method for direct introduction of amino groups onto nucleoside residues, providing a foundational approach for creating compounds like 5-Amino Uridine Hydrochloride (Gao et al., 2003).
Molecular Structure Analysis
The molecular structure of 5-Amino Uridine Hydrochloride and related compounds is crucial for understanding their chemical behavior and potential applications. Analyses of such structures reveal how modifications, like the addition of an amino group, impact the compound's properties and interactions. The study of uridine and its derivatives, including their synthesis and reactivity, provides insights into the structural aspects that govern their biological and chemical functions.
Chemical Reactions and Properties
The chemical reactivity of 5-Amino Uridine Hydrochloride involves hydrolytic reactions, as seen in the study of hydrolytic reactions of diribonucleoside phosphoramidates. These reactions offer insights into the stability and reactivity of nucleoside analogs, including 5-Amino Uridine derivatives, under various conditions (Ora et al., 2002).
Physical Properties Analysis
The physical properties of 5-Amino Uridine Hydrochloride, such as solubility, melting point, and stability, are essential for its application in research and development. These properties are influenced by the molecular structure and the presence of functional groups like the amino group in 5-Amino Uridine.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming bonds, and participation in biochemical pathways, are critical for the utility of 5-Amino Uridine Hydrochloride in various scientific endeavors. The synthesis and activity of uridinyl dipeptide analogues, for instance, showcase the compound's potential in biochemical applications (Howard & Bugg, 2003).
Applications De Recherche Scientifique
Synthesis and Activity in Antibiotics
5-Amino Uridine derivatives have been synthesized and studied for their role in mimicking parts of nucleoside antibiotics, such as mureidomycin A. These derivatives have shown activity against certain bacterial strains, suggesting their potential as antibacterial agents. The specific structural features of these derivatives, like the 5' uridine ester linkage, play a crucial role in their biological activity (Howard & Bugg, 2003).
Hydrolytic Reactions and Kinetics
Studies on hydrolytic reactions of 5'-amino-5'-deoxyuridylyl-3',5'-uridine analogs have provided insights into the kinetics and mechanisms of P-O and P-N bond cleavage. These studies are significant for understanding the stability and reactivity of nucleoside analogs under various pH conditions, which is vital for their application in pharmaceuticals and genomic applications (Ora et al., 2002).
Applications in Genomic Technologies
5'-Amino Uridine derivatives have been synthesized for their use in genomic technologies. These derivatives, when incorporated into DNA, allow for the creation of specific polynucleotide fragments, useful in genomic sequence analysis. This showcases the utility of 5-Amino Uridine derivatives in advanced genomic research and potential applications in biotechnology (Wolfe et al., 2002).
Study of Metal Ion-Binding Properties
Research on the metal ion-binding properties of 5-Amino Uridine derivatives has been conducted to understand their interaction with various metal ions. These studies are significant for exploring the roles of these derivatives in biochemical processes involving metal ions and their potential applications in medicine and biochemistry (Knobloch et al., 2005).
Biochemical Role in Human Plasma
5-Amino Uridine also plays a significant role in the synthesis of RNA, glycogen, and biomembranes. Its presence in human plasma in higher quantities compared to other nucleosides suggests its potential utilization for endogenous pyrimidine synthesis. This aspect is crucial for understanding the metabolic pathways and potential therapeutic applications of 5-Amino Uridine derivatives (Yamamoto et al., 2011).
Inhibitory Properties in Anticancer Research
Uridine derivatives have been studied for their structure-activity relationships as potential anticancer agents. 5-Amino Uridine derivatives, particularly those with specific substitutions, have shown promising results in inhibiting cancer cell growth in various cell lines. This research is pivotal in developing new anticancer drugs based on uridine derivatives (Bello et al., 2009).
Safety And Hazards
Orientations Futures
While specific future directions for 5-Amino Uridine Hydrochloride are not detailed in the search results, it is known that uridine, a pyrimidine nucleoside, has potential applications in maintaining metabolic homeostasis during growth and cellular stress . This suggests that 5-Amino Uridine Hydrochloride could have potential applications in similar areas.
Propriétés
IUPAC Name |
5-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H/t4-,5+,6?,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVJCMJKVVJWAA-RMQALDHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675607 | |
| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino Uridine Hydrochloride | |
CAS RN |
116154-74-6 | |
| Record name | 5-Amino-1-[(2xi)-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



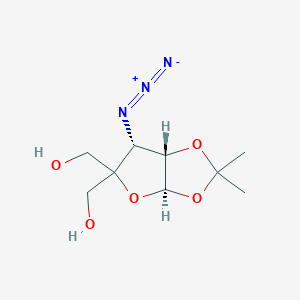
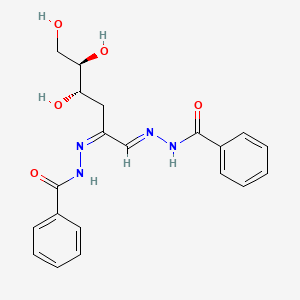
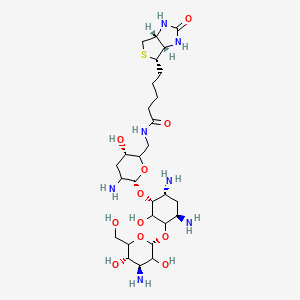
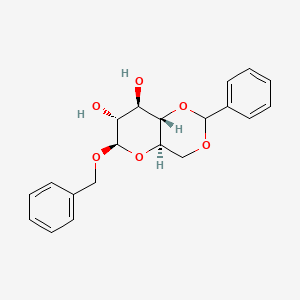
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
